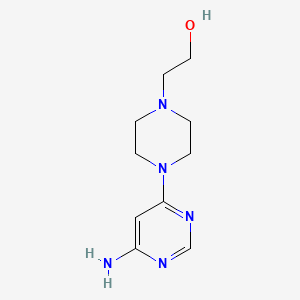

2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

Description

BenchChem offers high-quality 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMSFZFVBOMIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" mechanism of action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Buparlisib, also known by its research code BKM120 and chemical name 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol, is a potent and orally bioavailable pan-Class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions including proliferation, survival, growth, and metabolism. Its frequent dysregulation in human cancers has positioned it as a prime target for therapeutic intervention. This guide provides an in-depth exploration of the mechanism of action of Buparlisib, detailing its molecular interactions, downstream cellular consequences, and the key experimental methodologies used for its characterization.

Introduction: The PI3K/AKT/mTOR Pathway - A Central Node in Cancer Signaling

The Class I PI3Ks are a family of lipid kinases that, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This crucial event triggers the recruitment of proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as Protein Kinase B), to the cell membrane. This initiates a signaling cascade that promotes cell survival by inhibiting apoptotic proteins like BAD and facilitates cell cycle progression and growth through the activation of mammalian target of rapamycin (mTOR).

Mutations in key components of this pathway, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN (a phosphatase that antagonizes PI3K activity by converting PIP3 back to PIP2), are among the most common events in oncology. This constitutive activation makes the PI3K pathway a highly validated and compelling target for cancer drug development.

Buparlisib: Molecular Profile and Target Engagement

Buparlisib was developed as a potent inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). It functions as an ATP-competitive inhibitor, occupying the kinase domain's ATP-binding pocket and preventing the phosphorylation of PIP2. This "pan-inhibitor" profile was designed to provide comprehensive pathway blockade, addressing the potential for isoform redundancy or signaling bypass that might occur with isoform-selective inhibitors.

Kinase Selectivity and Potency

The inhibitory activity of Buparlisib is potent across all four Class I isoforms, with IC50 values typically in the low nanomolar range. This broad activity ensures that signaling through the pathway is suppressed regardless of which specific PI3K isoform is driving the oncogenic signaling in a given tumor type.

| PI3K Isoform | Typical IC50 (nM) | Cellular Function Association |

| p110α (PIK3CA) | ~40-50 nM | Growth factor signaling, frequently mutated in cancer |

| p110β (PIK3CB) | ~150-170 nM | PTEN-loss driven signaling, glucose metabolism |

| p110γ (PIK3CG) | ~100-120 nM | G-protein coupled receptor signaling, inflammation |

| p110δ (PIK3CD) | ~100-130 nM | Primarily expressed in hematopoietic cells, immune function |

Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from publicly available preclinical study results.

Downstream Signaling Blockade

By inhibiting PI3K, Buparlisib effectively prevents the generation of PIP3. This abrogates the recruitment and activation of AKT. The direct and measurable consequence of this action is a significant reduction in the phosphorylation of AKT at key residues (Serine 473 and Threonine 308). This inactivation of AKT leads to the downstream suppression of mTORC1 signaling and the de-repression of its targets, such as the pro-apoptotic protein BAD and the transcription factor FOXO3a, ultimately leading to cell cycle arrest and apoptosis.

Buparlisib Mechanism of Action: Signaling Pathway Diagram

Caption: Buparlisib competitively inhibits PI3K, blocking PIP3 production.

Cellular Consequences

The ultimate effect of Buparlisib on cancer cells is the induction of cell cycle arrest and apoptosis.[1][2][3] By shutting down the pro-survival and pro-proliferative signals transmitted through the PI3K/AKT pathway, Buparlisib shifts the cellular balance towards programmed cell death. This is particularly effective in tumors that have developed a dependency on this pathway for their growth and survival, such as those with PIK3CA mutations or PTEN loss.[1] Studies have demonstrated that treatment with Buparlisib leads to an increase in G1-phase cell cycle arrest and a decrease in S-phase cells.[2]

It is important to note that while its primary mechanism is through PI3K inhibition, some studies have suggested that Buparlisib may also have off-target effects, including interference with microtubule polymerization.[4] This dual activity could contribute to its overall anti-proliferative profile but also potentially to its toxicity.[4]

Methodologies for Mechanistic Characterization

Validating the mechanism of action of a targeted inhibitor like Buparlisib requires a series of robust, quantitative, and reproducible experimental protocols. These assays are designed to confirm target engagement, measure the impact on downstream signaling, and quantify the ultimate cellular phenotype.

Experimental Workflow for MOA Validation

Caption: A logical workflow for validating Buparlisib's mechanism of action.

Protocol: Western Blot for PI3K Pathway Inhibition

This protocol describes a standard method to verify that Buparlisib inhibits the PI3K pathway in a cellular context by measuring the phosphorylation status of AKT.

Objective: To quantify the dose-dependent effect of Buparlisib on the phosphorylation of AKT (Ser473) and total AKT levels in a cancer cell line with a constitutively active PI3K pathway (e.g., MCF7, which harbors a PIK3CA mutation).

Materials:

-

MCF7 breast cancer cell line (or other relevant line)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Buparlisib (BKM120)

-

DMSO (vehicle control)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-Actin (loading control)

-

Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Seeding: Plate MCF7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Buparlisib in complete medium (e.g., 0, 10, 50, 100, 500, 1000 nM). The 0 nM well should contain the equivalent concentration of DMSO as the highest drug concentration well.

-

Incubation: Remove the old medium from the cells and replace it with the Buparlisib-containing medium. Incubate for a defined period (e.g., 2-6 hours) to observe acute signaling changes.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each sample using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-AKT (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and β-Actin.

Expected Outcome: A dose-dependent decrease in the intensity of the p-AKT (Ser473) band should be observed with increasing concentrations of Buparlisib, while the total AKT and β-Actin bands should remain relatively constant. This result provides direct evidence of target pathway inhibition in a cellular system.[5]

Clinical Context and Future Directions

Buparlisib has been investigated in numerous clinical trials across a variety of solid tumors, including breast cancer and head and neck squamous cell carcinoma.[6][7] While it has shown evidence of target inhibition and some clinical activity, its development has been challenged by a modest therapeutic window and a toxicity profile that includes mood disturbances and hyperglycemia, which are on-target effects of pan-PI3K inhibition.[7][8]

The journey of Buparlisib underscores a critical lesson in targeted therapy: potent biochemical inhibition does not always translate to profound clinical success.[1] The complexity of cancer biology, including pathway redundancy and feedback loops, means that inhibiting a single node like PI3K may be insufficient for durable responses in many contexts.[8][9] Future research is focused on identifying patient populations most likely to benefit, developing rational combination strategies to overcome resistance, and designing next-generation inhibitors with more favorable therapeutic indices.

References

-

Patsnap Synapse. (2024). What is Buparlisib used for? Retrieved from [Link]

-

Wang, Y., et al. (2018). Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date. Cancer Management and Research, 10, 493–501. Retrieved from [Link]

-

Rodon, J., et al. (2020). Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer. Breast Cancer Research and Treatment, 184(2), 333–342. Retrieved from [Link]

-

Wikipedia. (n.d.). Buparlisib. Retrieved from [Link]

-

Bendell, J. C., et al. (2012). Phase I, dose-escalation study of BKM120, an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 30(3), 282–290. Retrieved from [Link]

-

Mayer, I. A., et al. (2017). A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer. Breast Cancer Research and Treatment, 161(3), 467–475. Retrieved from [Link]

-

Borthakur, G., et al. (2016). Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias. Leukemia & Lymphoma, 57(1), 187–190. Retrieved from [Link]

-

ResearchGate. (n.d.). The PI3K inhibitor buparlisib inhibits AKT phosphorylation and cell growth... Retrieved from [Link]

-

Chen, R., et al. (2022). The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and Buparlisib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 23(19), 11846. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Buparlisib – Knowledge and References. Retrieved from [Link]

-

Mologni, L., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Nature Communications, 8, 14594. Retrieved from [Link]

-

Liu, T., et al. (2021). Research update on the anticancer effects of buparlisib (Review). Oncology Letters, 21(3), 225. Retrieved from [Link]

-

Maira, S. M., et al. (2012). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Molecular Cancer Therapeutics, 11(2), 317–328. Retrieved from [Link]

Sources

- 1. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is Buparlisib used for? [synapse.patsnap.com]

- 7. Buparlisib - Wikipedia [en.wikipedia.org]

- 8. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]

"2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" biological activity

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activity of the novel chemical entity, 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol . While direct empirical data for this specific molecule is not yet publicly available, its structural motifs—namely the aminopyrimidine and piperazine core—are well-established pharmacophores in medicinal chemistry. This guide synthesizes existing knowledge on these key structural components to build a predictive framework for its biological function, proposes a primary mechanism of action, and outlines a rigorous experimental workflow to validate these hypotheses. The central hypothesis presented is that 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), a critical mediator in B-cell signaling pathways.

Molecular Profile and Rationale for Investigation

Chemical Structure:

-

IUPAC Name: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

-

Core Scaffolds: Aminopyrimidine, Piperazine

The aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] The piperazine moiety is a versatile linker frequently incorporated into drug candidates to improve physicochemical properties such as solubility and to provide an additional vector for interacting with the target protein.[2][3] The ethanol substituent may further enhance aqueous solubility and provides a potential site for metabolic modification.

The combination of an aminopyrimidine ring and a piperazine linker is a hallmark of numerous Btk inhibitors, suggesting a high probability that 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol will exhibit activity against this target.[4][5]

Proposed Primary Biological Target: Bruton's Tyrosine Kinase (Btk)

Btk is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[6] Its activation is essential for B-cell proliferation, differentiation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.[6] Therefore, Btk represents a highly validated therapeutic target.

Hypothesized Mechanism of Action

We hypothesize that 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol acts as a competitive inhibitor at the ATP-binding site of Btk. The aminopyrimidine core is predicted to anchor the molecule within the kinase hinge region through hydrogen bonds, while the piperazine-ethanol tail likely occupies the solvent-exposed region, potentially forming additional interactions that enhance binding affinity and selectivity.

Signaling Pathway Diagram:

Caption: Proposed inhibition of the B-cell receptor (BCR) signaling pathway.

Proposed Research and Development Workflow

To systematically evaluate the biological activity of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol, a phased approach is recommended, beginning with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies.

Workflow Diagram:

Caption: Phased experimental workflow for compound characterization.

Phase 1: In Vitro Biochemical Characterization

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified Btk enzyme.

Protocol: An ADP-Glo™ Kinase Assay is recommended for its high sensitivity and robustness.[7]

-

Reagent Preparation:

-

Prepare a serial dilution of 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol in a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

-

Reconstitute purified recombinant Btk enzyme and the appropriate substrate in kinase buffer.

-

Prepare ATP solution at a concentration approximating the Km for Btk.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the compound dilution or vehicle control (DMSO).

-

Add 2 µL of Btk enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of the ATP/substrate mixture.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

-

Objective: To assess the selectivity of the compound against a panel of other kinases to identify potential off-target effects.

Protocol: The compound should be screened at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel). This will provide a selectivity profile and identify any other kinases that are significantly inhibited.

Phase 2: Cellular Activity Assessment

Objective: To evaluate the anti-proliferative effect of the compound on cancer cell lines and assess its cytotoxicity towards non-cancerous cells.

Protocol: A standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay is appropriate.[8]

-

Cell Culture:

-

Culture B-cell malignancy cell lines (e.g., TMD8, Ramos) and a non-cancerous control cell line (e.g., HEK293T or normal peripheral blood mononuclear cells) in appropriate media.

-

-

Compound Treatment:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound for 72 hours.

-

-

Viability Assessment (MTT):

-

Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

-

| Cell Line | Type | Predicted Outcome |

| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | High Sensitivity (Low GI50) |

| Ramos | Burkitt's Lymphoma | High Sensitivity (Low GI50) |

| HEK293T | Normal Embryonic Kidney | Low Sensitivity (High GI50) |

| PBMCs | Primary Human Blood Cells | Low Cytotoxicity |

Objective: To confirm that the compound binds to Btk within a cellular context.

Protocol: A cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement Assay can be employed. The NanoBRET™ assay is highly quantitative.[9]

-

Cell Transfection: Transfect HEK293 cells with a NanoLuc®-Btk fusion vector.

-

Compound Incubation: Treat the transfected cells with the compound at various concentrations for 2 hours.

-

Tracer Displacement: Add the NanoBRET™ tracer that reversibly binds to Btk.

-

BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.

Objective: To verify that Btk inhibition by the compound leads to the expected downstream effects on the BCR signaling pathway.

Protocol: Western blotting can be used to measure the phosphorylation status of Btk and its downstream substrate, PLCγ2.[10]

-

Cell Stimulation: Treat a B-cell line (e.g., Ramos) with the compound for 1-2 hours.

-

BCR Cross-linking: Stimulate the BCR pathway using an anti-IgM antibody for 5-10 minutes.

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phospho-Btk (Y223), total Btk, phospho-PLCγ2 (Y759), and total PLCγ2.

-

Use a loading control (e.g., β-actin) to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

A dose-dependent decrease in the phosphorylation of both Btk and PLCγ2 would confirm the on-target mechanism of action.

Conclusion and Future Directions

The structural features of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol strongly suggest its potential as a Bruton's tyrosine kinase inhibitor. The proposed research workflow provides a comprehensive and logical framework to systematically validate this hypothesis, from initial biochemical potency and selectivity to cellular mechanism of action. Positive outcomes from these studies would establish this molecule as a promising lead candidate for further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of B-cell malignancies or autoimmune disorders. The inherent "drug-like" properties of the aminopyrimidine and piperazine scaffolds provide a solid foundation for its potential as a novel therapeutic agent.

References

- WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents.

- Welcome To Hyma Synthesis Pvt. Ltd.

- Cytoprotective effects of 4,6-bis(1H-pyrazol-1-yl)pyrimidine and related compounds on HCI.ethanol-induced gastric lesions in rats - PubMed.

- (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc725YaV3W_dpZJCcH5es1pSHFHydZI8Ylj9uKpWuqh1P48Tk67tkt0pZA8tLtJlMHZQKQUm9lKhZ8hkPh8koJ1PAzA-KScPWrZFhdRvM-i0M-ibEVUxhzpdvmbSxh1MX9VTyBwbb8qn8=

- Cas 723510-50-7,2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL.

- Patent Public Search - USPTO.

- Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors - PubMed.

- BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs.

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

- The Development of BTK Inhibitors: A Five-Year Update - PMC.

- Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Request PDF - ResearchGate.

- Structure-activity relationship of piperazine-linked aminopyridine 6. - ResearchGate.

- An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors | ACS Pharmacology & Translational Science - ACS Publications.

- Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC - NIH.

- Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC - NIH.

- Search for patents - USPTO.

- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC - NIH.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI.

- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed Central.

- 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed.

- BTK Kinase Assay - Promega Corporation.

- Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-.

- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - MDPI.

- Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC.

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - ResearchGate.

- (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate.

- Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling - MDPI.

- Progress With BTK Inhibitors: A Journey Through the Mechanisms of Covalent and Noncovalent Options - YouTube.

- (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol - MDPI.

- (PDF) Effect of a novel piperazine compound on cancer cells - ResearchGate.

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI.

- New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC - NIH.

- Inhibition of Btk with CC-292 Provides Early Pharmacodynamic Assessment of Activity in Mice and Humans - ResearchGate.

- Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - NIH.

- 2-(4-nitrosopiperazin-1-yl)ethanol | CAS No- 48121-20-6 | Simson Pharma Limited.

- Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applications - White Rose Research Online.

- CAS N/A | 2-(4-(6-Chloropyrazin-2-yl)piperazin-1-yl)ethanol - Alchem Pharmtech.

- Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

Abstract

The aminopyrimidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics. Its unique ability to mimic the adenine core of ATP allows for competitive inhibition of a wide array of protein kinases, enzymes frequently dysregulated in human diseases, most notably cancer. This technical guide provides an in-depth exploration of a specific subclass of these compounds, centered around the "2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol" core. We will dissect the synthetic rationale, elucidate the mechanistic basis of their biological activity, provide detailed experimental protocols for their evaluation, and discuss their therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel, targeted therapies.

The Aminopyrimidine Scaffold: A Privileged Core in Drug Discovery

The Versatility of Aminopyrimidines in Medicinal Chemistry

The 2-aminopyrimidine motif is a recurring feature in numerous clinically approved drugs, including the kinase inhibitors Imatinib, Palbociclib, and Abemaciclib[1]. Its prominence is due to the pyrimidine ring's capacity to form critical hydrogen bonds and engage in dipole-dipole interactions with biological targets, particularly the hinge region of the ATP-binding pocket in kinases[2][3]. This bioisosteric relationship with adenine makes it an ideal starting point for inhibitor design[3]. Furthermore, the aminopyrimidine core offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A Broad Spectrum of Biological Activity

While renowned for their anticancer properties, aminopyrimidine derivatives have demonstrated a remarkable diversity of biological activities. These include antibacterial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties, making them a fertile ground for broad therapeutic exploration[1][2][4]. This guide will focus on their application as kinase inhibitors, a mechanism central to their success in oncology.

Spotlight on the 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol Core

The specific structure "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" and its close analogs, such as the 2-methylpyrimidine variant found in the dual Src/Abl kinase inhibitor BMS-354825, exemplify a potent and synthetically accessible class of inhibitors[5]. The key structural components are:

-

The Aminopyrimidine: The core pharmacophore for kinase hinge binding.

-

The Piperazine Linker: A common moiety in medicinal chemistry known to enhance aqueous solubility and bioavailability, providing a flexible linker to probe deeper into the binding pocket[6].

-

The Hydroxyethyl Tail: This group can form additional hydrogen bonds with the target protein and serves as a handle for further derivatization.

Synthesis and Chemical Characterization

Foundational Synthetic Strategies

The construction of this class of compounds primarily relies on robust and scalable synthetic methodologies.

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common and efficient method. It involves the reaction of a halogenated pyrimidine (typically chloro- or dichloropyrimidine) with the desired amine. For our target scaffold, this entails reacting a 4,6-dichloropyrimidine with 1-(2-hydroxyethyl)piperazine. The reaction is typically facilitated by a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), and can often be performed under mild, solvent-free, or heated conditions[1].

-

Condensation Reactions: An alternative approach involves the condensation of amidines (like guanidine) with β-dicarbonyl compounds or their equivalents to form the pyrimidine ring system from acyclic precursors[2].

Detailed Protocol: Synthesis of 2-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol

This protocol describes the synthesis of a representative compound, a close analog to the core topic, which is a known intermediate in the synthesis of potent kinase inhibitors[5][7].

Rationale: This two-step SNAr protocol provides a regioselective and high-yielding route. The first substitution occurs at the more reactive C4 position of the dichloropyrimidine, followed by the displacement of the second chlorine atom.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in n-butanol, add 1-(2-hydroxyethyl)piperazine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Intermediate Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, 4-chloro-6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidine.

-

Amination: Place the crude intermediate in a sealed pressure vessel with a 7N solution of ammonia in methanol.

-

Second Heating: Heat the vessel to 100-110 °C for 12-16 hours. Monitor for completion by LC-MS.

-

Final Purification: Cool the reaction vessel to room temperature. Concentrate the mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography using a DCM/Methanol gradient to afford the final product as a solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: Synthetic Workflow

Caption: General synthetic workflow for aminopyrimidine derivatives via sequential SNAr.

Mechanism of Action: Competitive Kinase Inhibition

The ATP-Binding Pocket: The Field of Battle

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The aminopyrimidine scaffold functions by competing with endogenous ATP for binding to the enzyme's active site[3]. The core of the inhibitor mimics the adenine ring of ATP, forming one or more key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids connecting the N- and C-lobes of the enzyme. This binding event physically blocks ATP from entering the active site, thereby halting the phosphorylation cascade.

Case Study: The Role of the Scaffold in Dual Src/Abl Inhibition

The compound BMS-354825 (Dasatinib) is a powerful clinical example. While more complex, its core contains the 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino moiety[5]. In this structure, the aminopyrimidine portion anchors the molecule in the ATP pocket of both Src and Abl kinases. The piperazine-ethanol tail extends out towards the solvent-exposed region, contributing to the overall binding affinity and imparting favorable pharmacokinetic properties. This demonstrates how the core scaffold serves as an anchor, while peripheral modifications dictate potency and selectivity.

Visualization: BCR-Abl Kinase Inhibition Pathway

Caption: Mechanism of BCR-Abl kinase inhibition by aminopyrimidine compounds in CML.

Protocol: In Silico Molecular Docking for SAR Analysis

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is an invaluable tool for rationalizing structure-activity relationships (SAR) and guiding the design of more potent analogs[1].

Step-by-Step Methodology:

-

Protein Preparation: Obtain the crystal structure of the target kinase (e.g., Abl kinase, PDB ID: 2HYY) from the Protein Data Bank. Prepare the protein using software like Schrödinger's Protein Preparation Wizard or MOE: remove water molecules, add hydrogens, assign protonation states, and perform a restrained energy minimization.

-

Ligand Preparation: Draw the 2D structure of the aminopyrimidine inhibitor and generate a low-energy 3D conformation using software like LigPrep. Ensure correct ionization states at physiological pH.

-

Grid Generation: Define the binding site by generating a receptor grid centered on the co-crystallized ligand or a predicted active site.

-

Docking: Perform molecular docking using a program like Glide or AutoDock Vina. Use standard precision (SP) or extra precision (XP) modes.

-

Analysis: Analyze the resulting docking poses. Evaluate the docking score (e.g., GScore) and visually inspect the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the active site residues, particularly in the hinge region.

Preclinical Biological Evaluation

Detailed Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site, allowing for the determination of IC₅₀ values.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a serial dilution of the test compound (e.g., starting at 10 µM) in the appropriate kinase buffer. Prepare solutions of the kinase (e.g., Abl), a europium-labeled anti-tag antibody, and a proprietary Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum ATP-competitive ligand).

-

Assay Plate Setup: In a 384-well plate, add the kinase and the anti-tag antibody mixture.

-

Compound Addition: Add the serially diluted test compounds to the wells. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" controls.

-

Tracer Addition: Add the tracer solution to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Detailed Protocol: Cell Proliferation Assay (CellTiter-Glo® Luminescent Assay)

Rationale: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity. It is a highly sensitive method to determine the cytotoxic or cytostatic effects of a compound.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., K562 human CML cells) in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the aminopyrimidine compound for 72 hours. Include vehicle-only (DMSO) controls.

-

Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Add the reagent directly to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated controls and plot cell viability (%) against compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Data Presentation: Representative Biological Activity

| Compound ID | Target Kinase | In Vitro IC₅₀ (nM) | K562 Cell GI₅₀ (nM) | Reference |

| BMS-354825 | Abl | <1 | 3 | [5] |

| BMS-354825 | Src | 0.8 | 3 | [5] |

| Compound 24 | β-glucuronidase | 2800 | N/A | [1] |

Note: Data is illustrative and compiled from different aminopyrimidine scaffolds to show the range of activities. N/A = Not Applicable/Not Assessed.

Future Directions and Therapeutic Potential

The 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol scaffold and its derivatives remain a highly attractive area for drug discovery.

-

Lead Optimization: Further optimization can be achieved by modifying the ethanol tail to probe for additional interactions or by substituting the pyrimidine ring to enhance selectivity against a panel of kinases.

-

Dual-Target Inhibition: The development of molecules that can simultaneously inhibit two distinct pathological targets (e.g., CDK and HDAC) is a promising strategy to overcome drug resistance and achieve synergistic antitumor effects[8].

-

New Therapeutic Areas: Given the broad activity profile of aminopyrimidines, these compounds could be screened against targets relevant to inflammatory diseases, neurodegeneration, or infectious agents.

Conclusion

The aminopyrimidine core, particularly when functionalized with a piperazine-ethanol moiety, constitutes a powerful and validated scaffold for the development of targeted therapeutics. Its synthetic tractability, coupled with a well-understood mechanism of action centered on ATP-competitive kinase inhibition, provides a robust platform for drug discovery. The protocols and insights detailed in this guide offer a framework for the synthesis, evaluation, and rational design of novel aminopyrimidine-based drug candidates, empowering researchers to advance the next generation of precision medicines.

References

-

Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(23), 8275. [Link]

-

Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

-

Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

- WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

-

Yadav, P., & Kumar, V. (2024). A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics, 14(8), 123-130. [Link]

-

Various Authors. (2023-2025). ResearchGate publications on 2-Aminopyrimidine derivatives. ResearchGate. [Link]

-

Sroka, W., et al. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(11), 2530. [Link]

-

Al-Ostath, A., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 17(5), 629. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. [Link]

-

Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3698. [Link]

-

LookChem. (n.d.). 2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. [Link]

-

Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

Sources

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cas 723510-50-7,2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL | lookchem [lookchem.com]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" in vitro kinase assay protocol

Topic: In Vitro Kinase Assay Protocol for 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reversible phosphorylation of proteins, catalyzed by kinases, is a fundamental cellular regulatory mechanism. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The aminopyrimidine and piperazine moieties present in the molecule 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol are common scaffolds in kinase inhibitors, suggesting its potential as a modulator of kinase activity.

This document provides a detailed, adaptable protocol for the in vitro characterization of novel compounds, such as 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol, using a luminescence-based kinase assay. The protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Principle of the In Vitro Kinase Assay

An in vitro kinase assay measures the enzymatic activity of a purified kinase in a cell-free system. The fundamental reaction involves the transfer of the gamma-phosphate from ATP to a specific substrate (a peptide or protein) by the kinase. The inhibitory potential of a compound is determined by its ability to reduce this enzymatic activity.

There are several methods to detect kinase activity, including radiometric, fluorescence-based, and luminescence-based assays. This protocol will focus on a luminescence-based approach, specifically the ADP-Glo™ Kinase Assay , due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening.

The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction. The assay is performed in two steps:

-

Kinase Reaction Termination and ATP Depletion: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP.

-

ADP Conversion and Luminescence Detection: A second reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[1]

Visualizing the Experimental Workflow

Caption: Workflow for the in vitro kinase inhibition assay.

Materials and Reagents

Equipment

-

Multimode plate reader with luminescence detection capabilities

-

Acoustic dispenser or multichannel pipettes for low-volume dispensing

-

Standard laboratory equipment (vortex mixer, centrifuge, etc.)

-

Low-volume, white, opaque 384-well assay plates

Reagents

-

Purified recombinant kinase of interest

-

Specific peptide or protein substrate

-

2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol (Test Compound)

-

Staurosporine (Positive Control Inhibitor)

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

-

ATP, 10 mM solution

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Note: Optimal buffer conditions may vary depending on the kinase.

-

Ultrapure water

Step-by-Step Protocol

Part 1: Reagent Preparation

-

Test Compound and Control Dilution:

-

Prepare a 10 mM stock solution of 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol in 100% DMSO.

-

Create a dilution series of the test compound. For an initial IC₅₀ determination, a 10-point, 3-fold serial dilution is recommended, starting from 100 µM. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[2]

-

Prepare a similar dilution series for the positive control inhibitor (e.g., Staurosporine).

-

-

Kinase and Substrate Preparation:

-

Thaw the purified kinase and substrate on ice.

-

Prepare a 2X working solution of the kinase and substrate in Kinase Buffer. The optimal concentrations of kinase and substrate should be determined empirically in a separate optimization experiment.

-

-

ATP Solution Preparation:

-

Prepare a 2X working solution of ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase being tested. This is crucial for accurately determining the inhibitor's potency (Kᵢ value).[3]

-

Part 2: Assay Procedure

The following procedure is for a total reaction volume of 10 µL in a 384-well plate.

| Reagent Addition Step | Volume | Description |

| 1. Compound Dispensing | 2.5 µL | Dispense the test compound dilutions, positive control, and DMSO (negative control) into the appropriate wells of the assay plate. |

| 2. Kinase/Substrate Addition | 2.5 µL | Add the 2X kinase/substrate solution to all wells. |

| 3. Pre-incubation | - | Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. |

| 4. Reaction Initiation | 5 µL | Add the 2X ATP solution to all wells to start the kinase reaction. |

| 5. Kinase Reaction | - | Mix the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).[2] |

Part 3: Luminescence Detection

-

Stop Reaction and Deplete ATP:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

-

Convert ADP to ATP and Detect Luminescence:

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Read Plate:

-

Measure the luminescence using a plate reader.

-

Data Analysis and Interpretation

-

Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_max_activity - RLU_background))

-

RLU_compound: Relative Light Units from wells with the test compound.

-

RLU_background: RLU from wells with no kinase (background control).

-

RLU_max_activity: RLU from wells with DMSO only (maximum activity control).

-

-

Determine IC₅₀ Value:

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Causality and Experimental Considerations

-

ATP Concentration: Using an ATP concentration close to the Kₘ of the kinase is critical. If the ATP concentration is too high, it can lead to an underestimation of the potency of ATP-competitive inhibitors.[3]

-

Enzyme Concentration: The kinase concentration should be optimized to produce a robust signal well above the background. The reaction should be in the linear range with respect to both time and enzyme concentration.

-

DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is essential to maintain a consistent and low final DMSO concentration across all wells.[2]

-

Controls: Appropriate controls are crucial for data interpretation:

-

Negative Control (Maximum Activity): Kinase + Substrate + ATP + DMSO.

-

Positive Control (Maximum Inhibition): Kinase + Substrate + ATP + a known inhibitor (e.g., Staurosporine).

-

Background Control: Substrate + ATP + DMSO (no kinase).

-

Visualizing the Kinase Inhibition Mechanism

Caption: Competitive inhibition at the kinase ATP-binding site.

Conclusion

This application note provides a comprehensive and adaptable protocol for the in vitro characterization of the potential kinase inhibitor 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol. By carefully considering the experimental variables and including appropriate controls, researchers can obtain reliable and reproducible data on the inhibitory potency of novel compounds. This protocol serves as a foundational step in the drug discovery pipeline, enabling the identification and characterization of promising new therapeutic agents.

References

-

A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Characterization of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol in Cancer Cell Lines

Introduction: A Rational Approach to a Novel Investigational Compound

The compound 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol is a novel small molecule featuring a substituted aminopyrimidine core linked to a piperazine moiety. While direct studies on this specific molecule are not yet prevalent in published literature, its structural components are hallmarks of numerous compounds investigated for their anti-neoplastic properties. The pyrimidine ring is a cornerstone of many kinase inhibitors, including those targeting cyclin-dependent kinases (Cdks) which are crucial regulators of the cell cycle.[1] Similarly, the piperazine group is a common scaffold in molecules designed to induce apoptosis and cell cycle arrest in cancer cells.[2][3][4]

This guide, therefore, provides a comprehensive framework for researchers to systematically investigate the potential anti-cancer effects of 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol. We will proceed from the hypothesis that this compound may exert its effects through the modulation of cell cycle progression and the induction of apoptosis, common mechanisms for pyrimidine and piperazine-containing anti-cancer agents.[1][3] The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic insights.

Part 1: Postulated Mechanism of Action

Based on its structural motifs, we can postulate that 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol may function as a cell cycle checkpoint inhibitor, potentially targeting Cdks. Inhibition of Cdks can lead to an arrest at the G2/M phase of the cell cycle, a common mechanism for anti-cancer compounds.[2][5] Prolonged cell cycle arrest can subsequently trigger the intrinsic apoptotic pathway.

Caption: Postulated signaling pathway for the compound.

Part 2: Experimental Protocols

Protocol 2.1: Cell Viability Assessment using MTT Assay

This initial screen determines the cytotoxic and anti-proliferative effects of the compound across various cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HCT116, A549, MCF-7)

-

2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol, dissolved in DMSO to a stock concentration of 10 mM

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the compound in complete medium.

-

Treat the cells with varying concentrations of the compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Data Presentation:

| Cell Line | Compound IC50 (µM) |

| HCT116 (Colon) | Experimental Value |

| A549 (Lung) | Experimental Value |

| MCF-7 (Breast) | Experimental Value |

Protocol 2.2: Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of the compound on cell cycle distribution.

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Materials:

-

Cancer cell lines

-

Compound and vehicle control

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

PI/RNase staining buffer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

Caption: Workflow for cell cycle analysis.

Protocol 2.3: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is used as a viability dye.

Materials:

-

Cancer cell lines

-

Compound and vehicle control

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

Procedure:

-

Seed and treat cells as described in Protocol 2.2.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation:

| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Vehicle | Value | Value | Value | Value |

| Compound (IC50) | Value | Value | Value | Value |

Protocol 2.4: Western Blot Analysis of Cell Cycle and Apoptotic Markers

This protocol examines the protein-level changes in key regulators of the cell cycle and apoptosis.

Rationale: Western blotting allows for the detection of specific proteins in a sample, providing mechanistic insight into the observed cellular effects.

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Primary antibodies (e.g., anti-Cdk1, anti-Cyclin B1, anti-p21, anti-PARP, anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse treated cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The provided application notes and protocols offer a robust starting point for the comprehensive evaluation of 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol as a potential anti-cancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can elucidate the compound's mode of action and its therapeutic potential. The inherent modularity of these protocols allows for adaptation to specific cancer types and research questions, ensuring a thorough and scientifically rigorous investigation.

References

-

Sampson, J. J. 3rd, Donkor, I. O., Huang, T. L., & Adunyah, S. E. (2011). Novel piperazine induces apoptosis in U937 cells. International journal of biochemistry and molecular biology, 2(1), 78–88. [Link]

-

Vankawala, V. P., Lee, W. M., Lee, J., Plett, B. O., Zand, M., & Lee, C. H. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific reports, 13(1), 8560. [Link]

-

Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1804. [Link]

-

Fathalla, M. M., Fares, M., Youssef, M. M., El-Fakharany, E. M., & Komatsu, S. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer research, 40(5), 2685–2694. [Link]

-

Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., Chuckowree, I. S., Clarke, P. A., Depledge, P., Eccles, S. A., Friedman, L. S., Hayes, A., Hancox, T. C., Kugendradas, A., Lensun, L., Moore, P., Olivero, A. G., Pang, J., Patel, S., Pergl-Wilson, G. H., … Shuttleworth, S. J. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532. [Link]

-

Patel, R. V., Park, S. W., & Keum, Y. S. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules (Basel, Switzerland), 27(9), 2848. [Link]

-

Saeed, A., Abbas, N., Rafique, H., & Köysal, Z. (2015). Synthesis, characterization and anticancer activity of some novel 2-(4-substituted piperazin-1-yl)-N-(4-((5-substituted-1,3,4-oxadiazol-2-yl)thio)phenyl)acetamides. Journal of the Brazilian Chemical Society, 26(9), 1833-1842. [Link]

-

Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1804. [Link]

-

Vankawala, V. P., Lee, W. M., Lee, J., Plett, B. O., Zand, M., & Lee, C. H. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific reports, 13(1), 8560. [Link]

-

Sampson, J. J., 3rd, Donkor, I. O., Huang, T. L., & Adunyah, S. E. (2011). Novel piperazine induces apoptosis in U937 cells. International journal of biochemistry and molecular biology, 2(1), 78–88. [Link]

-

Fathalla, M. M., Fares, M., Youssef, M. M., El-Fakharany, E. M., & Komatsu, S. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer research, 40(5), 2685–2694. [Link]

-

Ali, R., Evans, D. B., & Chughtai, S. (2001). Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1. International journal of oncology, 18(5), 1035–1040. [Link]

Sources

- 1. Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel piperazine induces apoptosis in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthesis, focusing on the underlying chemical principles to empower you to resolve experimental issues effectively.

I. Reaction Overview and Mechanism

The synthesis of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The key transformation involves the displacement of a halide (commonly chlorine) from a substituted pyrimidine ring by the secondary amine of 2-(piperazin-1-yl)ethanol.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the chloro-substituent, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the elimination of the chloride ion to restore aromaticity.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Low conversion is a common issue in SNAr reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

| Factor | Underlying Principle | Troubleshooting Steps |

| Insufficient Reaction Temperature | The activation energy for the formation of the Meisenheimer complex can be high. | Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious of potential side reactions at excessively high temperatures. |

| Ineffective Base | A base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic. | Ensure you are using at least one equivalent of a suitable base. If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA). The pKa of the conjugate acid of the base should be higher than that of the protonated piperazine. |

| Solvent Effects | Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. | If using a protic solvent like ethanol, consider switching to a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can significantly accelerate the reaction rate. |

| Purity of Starting Materials | Impurities in the starting materials, particularly water in the solvent or hygroscopic reagents, can quench the base or react with the starting materials. | Ensure all starting materials and solvents are anhydrous. Use freshly opened reagents or dry them according to standard laboratory procedures. |

Q2: I am observing a significant amount of a di-substituted byproduct. How can I minimize its formation?

The presence of two reactive chloro-groups on the starting material, 4,6-dichloropyrimidin-2-amine, can lead to the formation of a di-piperazine substituted byproduct. Controlling the stoichiometry and reaction conditions is key to favoring mono-substitution.

Strategies to Enhance Mono-substitution:

-

Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 4,6-dichloropyrimidin-2-amine relative to 2-(piperazin-1-yl)ethanol. This ensures that the piperazine derivative is the limiting reagent, reducing the likelihood of a second substitution.

-

Slow Addition: Add the 2-(piperazin-1-yl)ethanol solution dropwise to the reaction mixture containing the dichloropyrimidine and base at a controlled temperature. This maintains a low concentration of the nucleophile throughout the reaction.

-

Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can increase the rate of the second substitution.

Visualizing the Reaction Pathway:

Caption: Reaction pathways leading to mono- and di-substitution.

Q3: My purified product contains an unknown impurity peak in the HPLC. How can I identify it?

Identifying unknown impurities is crucial for ensuring the quality of your final compound. A combination of chromatographic and spectroscopic techniques is the most effective approach.

Impurity Identification Workflow:

-

LC-MS Analysis: The most direct method is to analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the impurity peak will provide its molecular weight.

-

Hypothesize Potential Structures: Based on the molecular weight and your knowledge of the reaction, you can hypothesize potential structures for the impurity. Common impurities include:

-

Unreacted starting materials.

-

The di-substituted byproduct.

-

Products of side reactions (e.g., hydrolysis of the chloro-group to a hydroxyl group if water is present).

-

-

Preparative HPLC or Flash Chromatography: Isolate the impurity using preparative HPLC or flash column chromatography.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated impurity to elucidate its structure.

III. Experimental Protocols

The following protocols are representative and may require optimization based on your specific experimental setup and the purity of your reagents.

Protocol 1: Synthesis of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

Materials:

-

4,6-Dichloropyrimidin-2-amine

-

2-(Piperazin-1-yl)ethanol

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 4,6-dichloropyrimidin-2-amine (1.0 eq) and the chosen base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).

-

Add the solvent (DMF or Ethanol) to create a stirrable suspension.

-

In a separate flask, dissolve 2-(piperazin-1-yl)ethanol (1.1 eq) in the same solvent.

-

Slowly add the 2-(piperazin-1-yl)ethanol solution to the stirred suspension of the dichloropyrimidine.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent system).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

If using K₂CO₃, filter off the inorganic salts. If using DIPEA, proceed to the next step.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol.

-

Alternatively, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture may be effective.[1]

Protocol 2: HPLC-UV Method for Purity Analysis

This is a general method and may require optimization for your specific system.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

IV. Frequently Asked Questions (FAQs)

Q: What are the expected ¹H and ¹³C NMR chemical shifts for the final product?

-

¹H NMR:

-

Pyrimidine protons: δ 7.8-8.2 ppm (s, 1H) and δ 5.8-6.2 ppm (s, 1H)

-

-NH₂ protons: A broad singlet, δ 5.5-6.5 ppm

-

Piperazine protons adjacent to the pyrimidine ring: δ 3.5-3.8 ppm (t, 4H)

-

Piperazine protons adjacent to the ethanol group: δ 2.5-2.8 ppm (t, 4H)

-

-CH₂-O- protons: δ 3.6-3.9 ppm (t, 2H)

-